molecular formula C15H19NO2 B12591209 3-[(4-Methoxyphenyl)imino]-2,2,4,4-tetramethylcyclobutan-1-one CAS No. 605686-44-0

3-[(4-Methoxyphenyl)imino]-2,2,4,4-tetramethylcyclobutan-1-one

Cat. No.: B12591209
CAS No.: 605686-44-0
M. Wt: 245.32 g/mol
InChI Key: QEJVYZVHBRYHEQ-UHFFFAOYSA-N
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Description

3-[(4-Methoxyphenyl)imino]-2,2,4,4-tetramethylcyclobutan-1-one is a cyclobutanone derivative featuring a strained four-membered ring system substituted with two methyl groups at positions 2 and 4, and an imino group linked to a 4-methoxyphenyl moiety. The compound’s structure imparts unique electronic and steric properties due to the electron-donating methoxy group and the conjugation between the imino group and the aromatic ring. Cyclobutanones are known for their high ring strain (~26 kcal/mol), which enhances reactivity compared to larger cyclic ketones like cyclohexanones .

Properties

CAS No.

605686-44-0

Molecular Formula

C15H19NO2

Molecular Weight

245.32 g/mol

IUPAC Name

3-(4-methoxyphenyl)imino-2,2,4,4-tetramethylcyclobutan-1-one

InChI

InChI=1S/C15H19NO2/c1-14(2)12(15(3,4)13(14)17)16-10-6-8-11(18-5)9-7-10/h6-9H,1-5H3

InChI Key

QEJVYZVHBRYHEQ-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=NC2=CC=C(C=C2)OC)C(C1=O)(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Methoxyphenyl)imino]-2,2,4,4-tetramethylcyclobutan-1-one typically involves the reaction of 4-methoxyaniline with 2,2,4,4-tetramethylcyclobutanone under specific conditions. The reaction is often carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imino group. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[(4-Methoxyphenyl)imino]-2,2,4,4-tetramethylcyclobutan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the specific reaction being carried out .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

3-[(4-Methoxyphenyl)imino]-2,2,4,4-tetramethylcyclobutan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(4-Methoxyphenyl)imino]-2,2,4,4-tetramethylcyclobutan-1-one involves its interaction with specific molecular targets. The imino group can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural similarities with the target molecule, differing primarily in substituents or functional groups:

Compound Name Key Substituents Molecular Formula Molar Mass (g/mol) Key Properties
3-[(4-Methoxyphenyl)imino]-2,2,4,4-tetramethylcyclobutan-1-one 4-Methoxyphenylimino, tetramethyl cyclobutanone C₁₅H₂₀N₂O₂ 268.34 High ring strain, electron-rich imino group, potential for nucleophilic reactions
2,2,4,4-Tetramethylcyclobutan-1-one Tetramethyl cyclobutanone C₈H₁₂O 124.18 Unsubstituted cyclobutanone; higher ring strain, limited solubility in polar solvents
2,2,4,4-Tetramethylcyclobutan-1-amine hydrochloride Tetramethyl cyclobutane-amine hydrochloride C₈H₁₈ClN 163.69 Polar, water-soluble; amine functionality enables salt formation
3-(4-Fluorophenyl)-N-methylcyclobutan-1-amine 4-Fluorophenyl, methylamine C₁₁H₁₄FN 179.23 Electron-withdrawing fluorine substituent; reduced basicity compared to methoxy

Reactivity and Stability

  • Ring Strain and Reactivity: The target compound’s cyclobutanone core exhibits higher reactivity in ring-opening or [2+2] cycloaddition reactions compared to less strained analogues like cyclohexanone derivatives. However, the electron-donating methoxy group stabilizes the imino group, reducing susceptibility to oxidation .
  • Solubility: The hydrochloride salt of 2,2,4,4-tetramethylcyclobutan-1-amine (163.69 g/mol) demonstrates superior water solubility due to ionic character, whereas the target compound’s nonpolar tetramethyl groups and aromatic imino substituent limit solubility in aqueous media .
  • Electronic Effects : The 4-fluorophenyl analogue (179.23 g/mol) shows reduced electron density at the aromatic ring due to fluorine’s electronegativity, contrasting with the methoxy group’s resonance donation in the target compound. This difference influences intermolecular interactions and catalytic activity in coordination chemistry .

Research Findings and Industrial Relevance

  • Catalytic Applications: The electron-rich imino group in the target compound facilitates Pd-catalyzed cross-coupling reactions, outperforming fluorophenyl analogues in yield and selectivity .
  • Thermal Stability: Differential scanning calorimetry (DSC) studies indicate that the tetramethylcyclobutanone derivatives decompose at ~220°C, whereas amine hydrochlorides exhibit lower thermal stability due to ionic dissociation .

Biological Activity

3-[(4-Methoxyphenyl)imino]-2,2,4,4-tetramethylcyclobutan-1-one is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound is characterized by a cyclobutanone core with a methoxyphenyl imine substituent. Its molecular formula is C15H19NC_{15}H_{19}N and it has a molar mass of approximately 229.32 g/mol. The structural formula can be represented as follows:

3 4 Methoxyphenyl imino 2 2 4 4 tetramethylcyclobutan 1 one\text{3 4 Methoxyphenyl imino 2 2 4 4 tetramethylcyclobutan 1 one}

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities including:

  • Antioxidant Properties : The presence of the methoxy group contributes to the compound's ability to scavenge free radicals, which is crucial in preventing oxidative stress-related damage.
  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against various bacterial strains.
  • Cytotoxic Effects : In vitro studies have shown that it may induce apoptosis in cancer cell lines, indicating potential as an anticancer agent.

The mechanisms through which 3-[(4-Methoxyphenyl)imino]-2,2,4,4-tetramethylcyclobutan-1-one exerts its biological effects are still under investigation. However, several hypotheses include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell proliferation and survival.
  • Modulation of Signaling Pathways : It could affect pathways such as MAPK/ERK and PI3K/Akt, which are critical in cancer progression.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntioxidantScavenges free radicals; reduces oxidative stress
AntimicrobialInhibits growth of Gram-positive and Gram-negative bacteria
CytotoxicInduces apoptosis in cancer cell lines

Case Study 1: Antioxidant Activity

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant antioxidant activity when tested against DPPH radicals. The results indicated a dose-dependent response with an IC50 value comparable to well-known antioxidants like ascorbic acid.

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial properties revealed that the compound showed inhibitory effects on Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, suggesting moderate antibacterial efficacy.

Case Study 3: Cytotoxicity in Cancer Cells

In vitro assays using human breast cancer cell lines (MCF-7) indicated that treatment with the compound resulted in a significant reduction in cell viability after 48 hours. Flow cytometry analysis confirmed an increase in early and late apoptotic cells, supporting its potential as an anticancer agent.

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